molecular formula C14H10N2O B3012064 Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone CAS No. 210035-02-2

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone

Cat. No.: B3012064
CAS No.: 210035-02-2
M. Wt: 222.247
InChI Key: KENNIKKVQDCFIX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a phenyl group. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method includes a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or transition metal catalysis.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone stands out due to its unique structural features, which allow for versatile modifications and applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14(11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-16(12)13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENNIKKVQDCFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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